![molecular formula C14H15NOS B14495304 Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- CAS No. 63961-33-1](/img/structure/B14495304.png)
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is an organic compound that contains a benzenamine core with an ethoxy group at the 4-position and a methylene bridge linking it to a 5-methyl-2-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation of 4-ethoxybenzenamine with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzenamine derivatives.
Substitution: Substituted benzenamine or thiophene derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methoxy group instead of an ethoxy group.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group at the 2-position.
Benzenamine, 4-methoxy-2-methyl-: Features a methoxy group and a methyl group at different positions.
Uniqueness
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is unique due to its specific combination of functional groups and the presence of a thiophene moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63961-33-1 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C14H15NOS/c1-3-16-13-7-5-12(6-8-13)15-10-14-9-4-11(2)17-14/h4-10H,3H2,1-2H3 |
Clave InChI |
LZUNVLBJHGTWGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CC=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


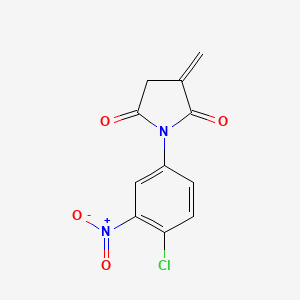
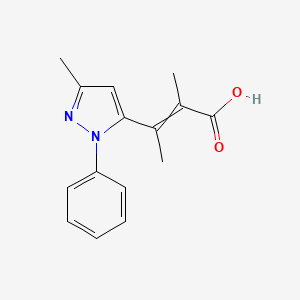
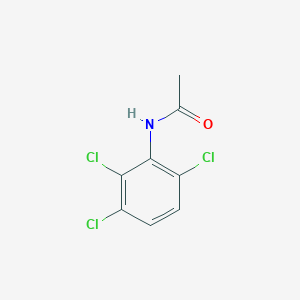
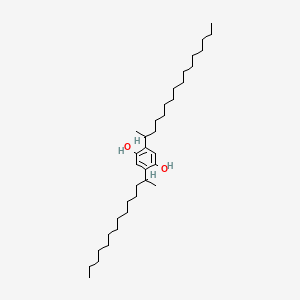
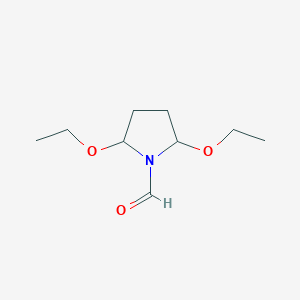
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)

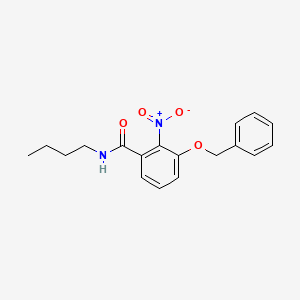
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)

